cis-2-Decenoic acid

描述

Nomenclature and Structural Considerations of (Z)-2-Decenoic Acid

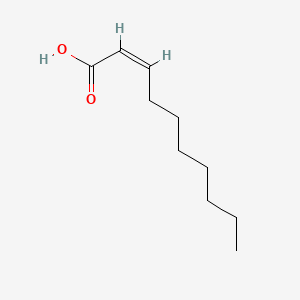

(Z)-2-decenoic acid is a monounsaturated fatty acid with a 10-carbon chain. wikipedia.org The designation "(Z)" refers to the cis configuration of the double bond located between the second and third carbon atoms. This stereochemistry is a critical feature of the molecule, distinguishing it from its trans isomer, (E)-2-decenoic acid. wikipedia.org The molecule is a colorless oil under standard conditions. wikipedia.org

Table 1: Chemical Properties and Identifiers for (Z)-2-Decenoic Acid

| Property | Value |

|---|---|

| IUPAC Name | (2Z)-Dec-2-enoic acid wikipedia.org |

| Synonyms | cis-2-Decenoic acid biocrick.comxcessbio.com, (Z)-dec-2-enoic acid biocrick.com |

| Chemical Formula | C₁₀H₁₈O₂ xcessbio.comwikipedia.org |

| Molecular Weight | 170.25 g/mol xcessbio.com |

| CAS Number | 15790-91-7 biocrick.comxcessbio.com |

Historical Context of (Z)-2-Decenoic Acid Discovery and Early Investigations

While various isomers of decenoic acid, particularly those related to honey bee pheromones like (E)-9-oxodec-2-enoic acid (the "queen substance"), have been studied for decades, the specific discovery and investigation of (Z)-2-decenoic acid as a signaling molecule is more recent. researchgate.netnih.govpnas.org The seminal research identifying its biological role was published in 2009 by Davies and Marques. biocrick.com Their work established that (Z)-2-decenoic acid is secreted by the bacterium Pseudomonas aeruginosa and functions as a fatty acid messenger responsible for inducing the dispersion of microbial biofilms. biocrick.comwikipedia.org

This discovery marked a significant step in understanding intercellular communication in bacteria. It was found that (Z)-2-decenoic acid was not only an intraspecies signal for P. aeruginosa but also acted as an interspecies signal, capable of dispersing biofilms of other Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans. biocrick.commdpi.com Early investigations focused on its ability to inhibit biofilm formation and trigger the breakdown of established biofilm structures at nanomolar concentrations. xcessbio.comtargetmol.com This placed (Z)-2-decenoic acid within a class of diffusible signal factors (DSFs), which are cis-2-unsaturated fatty acids involved in microbial communication. mdpi.com

Significance of (Z)-2-Decenoic Acid as a Fatty Acid Signaling Molecule

The significance of (Z)-2-decenoic acid lies in its function as a potent, cross-kingdom signaling molecule that modulates a key bacterial lifestyle: the biofilm. mdpi.com Biofilms are notoriously resilient microbial communities, and the discovery of an endogenous molecule that can trigger their dispersal has opened new avenues of research.

Detailed Research Findings:

Biofilm Dispersion and Inhibition: (Z)-2-decenoic acid has been shown to induce a dispersion response in biofilms formed by a variety of microorganisms. xcessbio.comtargetmol.com When added exogenously, even at low nanomolar concentrations, it causes cells within established biofilm microcolonies to detach and revert to a planktonic (free-swimming) mode of growth. xcessbio.com Furthermore, its presence can inhibit the initial formation of biofilms. targetmol.comwikipedia.org This signaling system has been found to regulate hundreds of genes associated with motility, cell attachment, and the synthesis of extracellular polymeric substances (EPS), which form the structural matrix of biofilms. mdpi.com

Reversion of Persister Cells: A critical aspect of its signaling function is its effect on "persister cells." These are dormant, metabolically inactive cells within a biofilm that exhibit high tolerance to antimicrobial agents. Research has demonstrated that (Z)-2-decenoic acid can change the status of persister cells from dormant to metabolically active, a process described as "cell awakening." asm.org This reversion to a metabolically active state occurs without an increase in cell number but is supported by increased respiratory activity and changes in the expression of metabolic genes. asm.org By reverting persister cells to an antimicrobial-susceptible state, (Z)-2-decenoic acid can enhance the efficacy of conventional antibiotics against biofilms. asm.orgnih.gov

Modulation of Microbial Physiology: As a signaling molecule, (Z)-2-decenoic acid influences broad aspects of bacterial physiology beyond biofilm formation. The fatty acid signal has been shown to cause global changes in cellular phenotype, modulate bacterial virulence, and override microbial persistence. mdpi.com This wide-ranging influence underscores its importance as a central regulator in microbial communities.

属性

IUPAC Name |

(Z)-dec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBXVVIUZANZAU-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418140 | |

| Record name | (Z)-2-decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15790-91-7, 3913-85-7 | |

| Record name | cis-2-Decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-2-decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dec-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15790-91-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of Z 2 Decenoic Acid

Enzymatic Mechanisms in (Z)-2-Decenoic Acid Production

The formation of (Z)-2-decenoic acid from fatty acid precursors is a sophisticated enzymatic process. Central to this synthesis is the creation of a cis-double bond at the C2 position, a key structural feature for its biological activity.

Enoyl-Coenzyme A (CoA) isomerases are crucial enzymes in the metabolism of unsaturated fatty acids. In the context of beta-oxidation, these enzymes catalyze the isomerization of double bonds, typically converting cis or trans double bonds at odd-numbered carbons to a trans-double bond at the C2 position (β-carbon), which is a required conformation for the subsequent steps of the degradation pathway.

The synthesis of (Z)-2-decenoic acid involves a putative enoyl-CoA hydratase/isomerase that performs a related but distinct function. researchgate.netnih.gov Instead of preparing a fatty acyl-CoA for degradation, this enzyme is thought to facilitate the formation of the specific cis-2-double bond from a saturated or alternatively configured fatty acid precursor. This enzymatic step is critical for producing the geometrically correct isomer that functions as a signaling molecule. Structural studies of the key synthase, DspI, reveal a dehydration reaction mechanism is central to its function. nih.govnih.gov

The primary enzyme responsible for (Z)-2-decenoic acid synthesis in P. aeruginosa is encoded by the dspI gene. nih.govresearchgate.netnih.gov This gene, identified as PA14_54640 in the PA14 strain, is an ortholog of PA0745 in the PAO1 strain and shows significant homology to the rpfF gene from Xanthomonas campestris, which is involved in the synthesis of another fatty acid signal, DSF (diffusible signal factor). researchgate.netasm.org

DspI is characterized as a putative enoyl-CoA hydratase/isomerase belonging to the crotonase superfamily. researchgate.net Research has definitively shown that DspI is essential for the production of (Z)-2-decenoic acid. Inactivation or deletion of the dspI gene completely abolishes the production of this signaling molecule. researchgate.netasm.org This loss of production can be restored by adding synthetic (Z)-2-decenoic acid to the culture medium or by complementing the mutant strain with a functional copy of the dspI gene. researchgate.net Structural analysis has identified key amino acid residues, including Glu126 and Glu146, as vital for its enzymatic function. nih.gov

Table 1: Summary of dspI Gene Inactivation Studies in P. aeruginosa

| Strain/Condition | Observation | Implication | Reference |

|---|---|---|---|

| Wild-Type P. aeruginosa PA14 | Produces (Z)-2-decenoic acid; exhibits native biofilm dispersion (void formation). | DspI is active and required for signal production and subsequent biological function. | researchgate.net |

| dspI Mutant (ΔdspI) | Production of (Z)-2-decenoic acid is abolished. | The DspI enzyme is essential for the synthesis of (Z)-2-decenoic acid. | researchgate.netasm.org |

| dspI Mutant + Synthetic (Z)-2-decenoic acid | Biofilm dispersion is restored. | The phenotype is directly linked to the absence of the molecule, not a secondary effect of the mutation. | researchgate.net |

While the DspI-dependent pathway is the primary known route for (Z)-2-decenoic acid biosynthesis in P. aeruginosa, research into synthetic biology has explored alternative production methods. One notable approach involves the use of engineered Escherichia coli. These synthetic pathways often modify the beta-oxidation cycle to run in reverse, allowing for the construction of fatty acids from smaller precursors.

For instance, pathways have been constructed in E. coli to produce the isomer trans-2-decenoic acid from decanoic acid. This process utilizes a three-enzyme cascade involving overexpressed FadD, FadE, and YdiI enzymes, while genes that promote degradation (fadB, fadJ, fadR) are knocked out. While this produces the trans isomer, it demonstrates that fatty acid synthesis and degradation pathways can be engineered to produce specific medium-chain unsaturated fatty acids. Such reverse β-oxidation strategies represent a potential alternative route for the biotechnological production of (Z)-2-decenoic acid or its analogs.

Regulation of (Z)-2-Decenoic Acid Biosynthesis

The production of (Z)-2-decenoic acid is tightly regulated, consistent with its role as a cell-to-cell signaling molecule in a quorum-sensing (QS) network. nih.govmdpi.com As an autoinducer, its synthesis is linked to cell population density, allowing bacteria to coordinate group behaviors like biofilm dispersion. researchgate.netresearchgate.net

Unlike some classic QS systems where the signal molecule causes strong positive feedback on the expression of its own synthase gene, adding (Z)-2-decenoic acid exogenously to P. aeruginosa cultures does not significantly alter the transcription of dspI. researchgate.net This suggests a more complex regulatory mechanism.

Recent findings have identified the long-chain fatty acid-CoA ligase FadD1 as a primary receptor for (Z)-2-decenoic acid in P. aeruginosa. biorxiv.orgbiorxiv.orgresearchgate.net Upon binding the signal, FadD1 acts as a transcriptional regulator, controlling the expression of other major QS systems, including lasR. biorxiv.orgresearchgate.net This places the (Z)-2-decenoic acid signaling system at a high level in the hierarchical QS network of P. aeruginosa, indicating that its own synthesis is likely controlled by a complex web of upstream environmental and cellular cues rather than simple autoinduction. biorxiv.orgbiorxiv.org

Metabolic Fate and Degradation Pathways of (Z)-2-Decenoic Acid

The metabolic fate of (Z)-2-decenoic acid is intrinsically linked to its function as a signal. For a signaling system to be effective, a mechanism must exist to turn the signal off, which often involves enzymatic degradation or modification of the signal molecule.

The identification of the fatty acid-CoA ligase FadD1 as the receptor for (Z)-2-decenoic acid provides significant insight into its metabolic fate. biorxiv.orgbiorxiv.orgresearchgate.net FadD1 is not only a transcriptional regulator but also a canonical enzyme involved in fatty acid metabolism. biorxiv.orgbiorxiv.org Its function is to activate fatty acids by attaching a Coenzyme A molecule, a process that is the first step for their degradation via the beta-oxidation pathway.

Research indicates that FadD1 exhibits catalytic activity on related fatty acid signals, strongly suggesting that it also acts upon (Z)-2-decenoic acid. biorxiv.orgbiorxiv.orgresearchgate.net Therefore, the proposed metabolic fate of (Z)-2-decenoic acid begins with its binding to FadD1, which then likely converts it to (Z)-2-decenoyl-CoA. This activated form can then enter a modified beta-oxidation pathway for degradation, effectively turning over the signal. This dual role of FadD1 as both a receptor and a metabolic enzyme highlights an efficient system for controlling a signaling pathway. biorxiv.orgscispace.com The precise subsequent steps of its degradation within the cell are an area of ongoing investigation.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| (Z)-2-Decenoic acid (cis-2-Decenoic acid) |

| (Z)-2-Decenoyl-CoA |

| trans-2-Decenoic acid |

| Coenzyme A (CoA) |

| Decanoic acid |

| Diffusible signal factor (DSF) |

| Enoyl-Coenzyme A (enoyl-CoA) |

Mechanisms of Action of Z 2 Decenoic Acid on Microbial Physiology

Impact on Biofilm Dynamics

(Z)-2-decenoic acid has a profound impact on the structural and functional integrity of microbial biofilms. It is recognized for its ability to both break down established biofilms and prevent their initial formation. medchemexpress.commedchemexpress.com This fatty acid signal can induce global changes in cellular phenotype, influencing motility, gene expression, and the production of the extracellular matrix that forms the biofilm's structure. nih.govplos.org

One of the most well-documented functions of (Z)-2-decenoic acid is its capacity to induce the dispersion of mature biofilms. nih.govresearchgate.net Dispersion is the final stage of the biofilm life cycle, an active process where cells are released from the community to colonize new surfaces. asm.orgnih.gov (Z)-2-decenoic acid acts as a natural autoinducer for this process in P. aeruginosa and other microbes, triggering the disassembly of the biofilm structure. asm.orgnih.govnih.gov Exogenous application of the compound has been shown to initiate microcolony disaggregation within minutes. google.com

(Z)-2-decenoic acid demonstrates a remarkable broad-spectrum capacity to induce biofilm dispersion across different microbial kingdoms. nih.govasm.org While originally discovered in the Gram-negative bacterium Pseudomonas aeruginosa, its activity is not confined to this species. medchemexpress.comasm.org Studies have confirmed its efficacy in triggering dispersion in a variety of other Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Salmonella enterica. nih.govnih.govresearchgate.net

The molecule's influence also extends to Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, as well as oral bacteria like Actinomyces naeslundii, Lactobacillus casei, and Streptococcus mutans. nih.govresearchgate.netresearchgate.net Furthermore, (Z)-2-decenoic acid has been shown to induce a dispersion response in the pathogenic yeast Candida albicans, highlighting its cross-kingdom signaling capabilities. nih.govasm.orgnih.gov

Table 1: Broad-Spectrum Biofilm Dispersion Activity of (Z)-2-Decenoic Acid

| Microorganism | Type | Observed Effect | Reference(s) |

|---|---|---|---|

| Pseudomonas aeruginosa | Gram-Negative | Induces dispersion of biofilm microcolonies. | medchemexpress.comasm.org |

| Escherichia coli | Gram-Negative | Induces biofilm dispersion. | nih.govnih.govresearchgate.net |

| Klebsiella pneumoniae | Gram-Negative | Induces biofilm dispersion. | nih.govresearchgate.net |

| Proteus mirabilis | Gram-Negative | Induces biofilm dispersion. | nih.gov |

| Salmonella enterica | Gram-Negative | Induces biofilm dispersion. | researchgate.net |

| Staphylococcus aureus | Gram-Positive | Induces biofilm dispersion. | nih.govresearchgate.net |

| Bacillus subtilis | Gram-Positive | Induces biofilm dispersion. | nih.govresearchgate.net |

| Streptococcus pyogenes | Gram-Positive | Induces biofilm dispersion. | nih.gov |

| Candida albicans | Yeast (Fungus) | Induces biofilm dispersion. | asm.orgnih.gov |

(Z)-2-decenoic acid triggers biofilm disassembly by initiating a cascade of events that leads to the degradation of the protective biofilm matrix. nih.gov This matrix, composed of extracellular polymeric substances (EPS) such as polysaccharides, proteins, and nucleic acids, is essential for the structural integrity of the biofilm. nih.govresearchgate.net The signaling molecule appears to act at the cellular level rather than directly degrading the EPS itself. frontiersin.org

Research indicates that (Z)-2-decenoic acid down-regulates the expression of genes involved in the synthesis of EPS components. plos.org For instance, in P. aeruginosa, it has been shown to affect genes related to the production of alginate, a key polysaccharide in its biofilm matrix. plos.org By inhibiting the production of these adhesive polymers, the compound effectively destabilizes the matrix, facilitating the release of embedded cells. plos.orgmdpi.com

The induction of dispersion by (Z)-2-decenoic acid involves a fundamental shift in the phenotype of the bacterial cells, from a sessile (fixed) state to a motile, planktonic (free-swimming) one. asm.orgnih.gov This transition is a regulated process that allows bacteria to escape the biofilm and seek new environments. asm.org Cells released from the biofilm following exposure to the signaling molecule are observed to be actively motile. google.com This reversion is associated with the downregulation of genes responsible for cell attachment, such as the cupA and cupB genes in P. aeruginosa, which further promotes the planktonic phenotype. plos.org

In addition to dispersing pre-formed biofilms, (Z)-2-decenoic acid is also a potent inhibitor of biofilm formation. medchemexpress.comxcessbio.commedchemexpress.comnih.gov It can interfere with the initial stages of the biofilm life cycle, including the attachment of planktonic cells to a surface, which is a critical first step. mdpi.com By reducing the expression of genes involved in surface attachment and EPS production, the compound prevents the irreversible cementing of cells to the substratum. plos.orgmdpi.com This preventative action has been observed across a range of bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov

Table 2: Inhibitory Effects of (Z)-2-Decenoic Acid on Biofilm Formation

| Microorganism | Effect | Mechanism | Reference(s) |

|---|---|---|---|

| Pseudomonas aeruginosa | Inhibits biofilm development. | Down-regulates genes for attachment and EPS production. | medchemexpress.commedchemexpress.complos.org |

| Staphylococcus aureus (MRSA) | Inhibits biofilm formation. | Interferes with initial attachment and development. | nih.gov |

| Food-related Bacteria (S. aureus, B. cereus, S. enterica, E. coli) | Reduces biofilm growth. | Interferes with bacterial colonization. | researchgate.net |

| General Gram-positive and Gram-negative bacteria | Inhibits biofilm development. | Acts as a signaling molecule to prevent formation. | xcessbio.comresearchgate.net |

Biofilms are known to harbor a subpopulation of dormant, metabolically inactive cells known as persister cells. asm.orgasm.org These cells exhibit high tolerance to antimicrobial agents and are a major cause of chronic and recurrent infections. asm.orgpsu.edu (Z)-2-decenoic acid has been shown to effectively modulate these persister cell subpopulations. researchgate.netnih.gov

The fatty acid acts as an "awakening" agent, reverting persister cells from their dormant, drug-tolerant state to a metabolically active state. nih.govpsu.edu This change occurs without necessarily causing an increase in cell numbers. nih.gov In P. aeruginosa and E. coli, cis-DA was found to increase metabolic activity, making the once-tolerant persister cells susceptible to conventional antibiotics. nih.govpsu.edu This effect is linked to a sudden increase in protein synthesis within the persister cells upon exposure to the signal molecule. psu.edu

Table 3: Effect of (Z)-2-Decenoic Acid on Bacterial Persister Cells

| Microorganism | Source of Persisters | Observed Effect | Reference(s) |

|---|---|---|---|

| Pseudomonas aeruginosa | Planktonic and Biofilm Cultures | Reverts persisters to a metabolically active, antimicrobial-susceptible state. | nih.govpsu.edu |

| Escherichia coli | Planktonic Cultures | Changes persister status from dormant to metabolically active. | nih.gov |

Modulation of Persister Cell Subpopulations

Effects on Microbial Virulence Factors

(Z)-2-decenoic acid has been shown to be a significant regulator of genes associated with bacterial virulence, motility, and secretion systems, which are crucial for pathogenesis.

**Table 2: Overview of Gene Regulation by (Z)-2-Decenoic Acid in *Pseudomonas aeruginosa***

| Total Genes Regulated | Upregulated Genes | Downregulated Genes | Cellular Processes Affected | Reference |

|---|---|---|---|---|

| 666 | 523 (91%) | 143 (8.9%) | Motility, Chemotaxis, Attachment, TCA Cycle, EPS/LPS Synthesis, Virulence, Iron Uptake, Respiration | nih.gov |

The ability of bacteria to move towards favorable environments and away from harmful ones is critical for survival and infection. Transcriptomic data has shown that (Z)-2-decenoic acid signaling pathways enhance motility and chemotaxis in P. aeruginosa. nih.gov The regulation of 666 genes by this molecule includes those directly involved in these processes, indicating that (Z)-2-decenoic acid helps maintain the bacterium's ability to move and respond to chemical gradients. nih.govnih.gov

The Type III Secretion System (T3SS) is a sophisticated protein delivery apparatus used by many Gram-negative bacteria to inject effector proteins directly into host cells, a key step in pathogenesis. frontiersin.orgmdpi.com The regulation of T3SS is complex, involving a master regulator, ExsA, and is influenced by various environmental signals. frontiersin.orgplos.org The transcriptome analysis of P. aeruginosa treated with (Z)-2-decenoic acid indicated regulation of genes involved in secretion. nih.gov Given that T3SS is a primary virulence determinant associated with acute infections by P. aeruginosa, the modulation of genes related to secretion by (Z)-2-decenoic acid points to its influence over this critical virulence mechanism. frontiersin.org

Impact on Microbial Metabolism and Respiration

(Z)-2-decenoic acid has a pronounced effect on the core metabolic and respiratory functions of microorganisms. As previously noted, it increases the metabolic activity of dormant persister cells. nih.govnih.gov This is characterized by an increase in the cells' respiratory activity. nih.gov Gene expression studies have corroborated these findings, showing that (Z)-2-decenoic acid regulates genes involved in key metabolic pathways. nih.gov

Specifically, in P. aeruginosa, genes associated with the Tricarboxylic Acid (TCA) cycle, as well as those involved in both aerobic and anaerobic respiration, were found to be regulated by (Z)-2-decenoic acid. nih.gov This indicates a broad impact on the central energy-generating processes of the cell. The increased expression of metabolic markers such as acpP, 16S rRNA, atpH, and ppx in P. aeruginosa and E. coli persister cells further confirms the metabolic upsurge induced by this fatty acid. nih.gov

Table 3: Metabolic Markers Upregulated by (Z)-2-Decenoic Acid in Persister Cells

| Organism | Upregulated Metabolic Markers | Reference |

|---|---|---|

| Pseudomonas aeruginosa | acpP, 16S rRNA, atpH, ppx | nih.gov |

| Escherichia coli | acpP, 16S rRNA, atpH, ppx | nih.gov |

Increase in Microbial Metabolic Activity

(Z)-2-Decenoic acid has been shown to revert dormant, or persister, bacterial cells into a metabolically active state. nih.govasm.org This transition is crucial as many antimicrobial treatments are most effective against actively growing cells. Research indicates that exposure of Pseudomonas aeruginosa and Escherichia coli persister cells to nanomolar concentrations of (Z)-2-decenoic acid leads to an increase in their metabolic activity without a corresponding increase in cell numbers. asm.org This "awakening" of dormant cells is evidenced by several key metabolic markers.

Studies have demonstrated that this fatty acid can significantly increase the respiratory activity of persister cells. nih.govasm.org This resurgence of metabolic function is further supported by observed increases in the transcript expression levels of several metabolic markers, including 16S rRNA, which is essential for ribosome function and protein synthesis, and acpP, a gene encoding the acyl carrier protein vital for fatty acid synthesis. asm.org The ability of (Z)-2-decenoic acid to stimulate metabolic activity is a key aspect of its mechanism of action, effectively reversing the dormant state that contributes to antibiotic tolerance in bacterial populations. nih.govasm.org

Effects on TCA Cycle and Respiration

The increased respiratory activity induced by (Z)-2-decenoic acid is intrinsically linked to the core energy-generating pathways of the cell, namely the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. nih.gov In dormant persister cells, many genes involved in energy generation, including those for NADH dehydrogenase, cytochrome O-ubiquinol oxidase, and ATP synthase, are downregulated. nih.gov

Exposure to (Z)-2-decenoic acid leads to a notable increase in the levels of ATP synthase. nih.govasm.org ATP synthase is a critical enzyme in oxidative phosphorylation, utilizing the proton motive force generated by the electron transport chain, which is fueled by products of the TCA cycle, to produce ATP. The upregulation of ATP synthase, along with increased respiratory activity, suggests a reactivation of the central energy-producing pathways. This heightened metabolic state, driven by a more active respiratory chain and TCA cycle, renders the bacteria more susceptible to antimicrobial agents that target these active processes. nih.gov

Interaction with Bacterial Cell Membranes

(Z)-2-decenoic acid directly interacts with the bacterial cell membrane, a primary barrier and critical interface with the environment. This interaction alters the physical properties of the membrane, leading to significant consequences for the cell.

Increased Membrane Permeability and Associated Mechanisms

A key outcome of the interaction between (Z)-2-decenoic acid and the bacterial cell is an increase in membrane permeability. austinpublishinggroup.comresearchgate.net This effect has been observed in both Gram-positive and Gram-negative bacteria. The proposed mechanism involves the insertion of the short-chain fatty acid into the lipid bilayer, which disrupts the packing of the membrane phospholipids. austinpublishinggroup.com The cis-conformation of the double bond in (Z)-2-decenoic acid is thought to be crucial for this disruptive activity.

Membrane permeabilization has been quantified using fluorescent probes such as 1-N-phenylnaphthylamine (NPN). Studies on Staphylococcus aureus showed that (Z)-2-decenoic acid could double the uptake of NPN, while in P. aeruginosa, the uptake ratio was increased by over eight-fold at certain concentrations. austinpublishinggroup.com This increased permeability is further evidenced by the leakage of intracellular components. For instance, exposure to (Z)-2-decenoic acid led to a more than 280-fold increase in the leakage of intracellular ATP from S. aureus and a three-fold increase from P. aeruginosa compared to control values. austinpublishinggroup.comresearchgate.net

Table 1: Effect of (Z)-2-Decenoic Acid on Bacterial Membrane Permeability

| Bacterium | Assay | Observation | Fold Increase (Compared to Control) |

|---|---|---|---|

| Staphylococcus aureus | NPN Uptake | Increased uptake of fluorescent probe | Up to 2-fold |

| Pseudomonas aeruginosa | NPN Uptake | Increased uptake of fluorescent probe | Up to 8-fold |

| Staphylococcus aureus | ATP Leakage | Leakage of intracellular ATP | Over 280-fold |

| Pseudomonas aeruginosa | ATP Leakage | Leakage of intracellular ATP | Up to 3-fold |

Implications for Antimicrobial Uptake

The increased membrane permeability induced by (Z)-2-decenoic acid has significant implications for the efficacy of conventional antibiotics. austinpublishinggroup.comresearchgate.net By compromising the integrity of the cell membrane, (Z)-2-decenoic acid facilitates the entry of other molecules, including antimicrobial drugs that might otherwise be excluded or have limited access to their intracellular targets. austinpublishinggroup.com

This phenomenon leads to additive and synergistic effects when (Z)-2-decenoic acid is used in combination with various antibiotics. austinpublishinggroup.com For example, it has been shown to enhance the effectiveness of tetracycline, amikacin, and ceftazidime (B193861) against both Gram-positive and Gram-negative bacteria. austinpublishinggroup.com The enhanced uptake of these antibiotics, facilitated by the permeabilizing action of (Z)-2-decenoic acid, can lead to a significant reduction in the biofilm biomass and can help eradicate pre-established biofilms. austinpublishinggroup.comresearchgate.net This synergistic action is a direct consequence of the physical disruption of the cell membrane, which lowers the barrier for antimicrobial entry and action. austinpublishinggroup.comresearchgate.net

Interactions of Z 2 Decenoic Acid with Other Antimicrobial Strategies

Synergistic Effects with Conventional Antimicrobial Agents

(Z)-2-decenoic acid (also referred to as cis-2-decenoic acid or CDA) has been shown to work in conjunction with various antibiotics to produce synergistic, additive, and sometimes antagonistic responses against pathogenic bacteria. researchgate.net Research indicates that its synergistic action is partly due to its ability to increase the permeability of the bacterial cell membrane, which facilitates greater uptake of other antimicrobial compounds. researchgate.net For instance, exposure to (Z)-2-decenoic acid doubled the uptake of a fluorescent probe in S. aureus and increased it by over eightfold in P. aeruginosa. researchgate.net This increased permeability is also associated with a significant leakage of intracellular ATP. researchgate.net

Biofilms present a major challenge in medicine due to their inherent tolerance to antibiotics. researchgate.net (Z)-2-decenoic acid shows considerable promise as an adjunct to antimicrobial treatments for biofilms. researchgate.netmedchemexpress.com The molecule is known to induce dispersion in established biofilms, causing the bacteria to transition from a sessile, protected state to a more vulnerable planktonic (free-swimming) phenotype. medchemexpress.comnih.gov This dispersion response has been observed in various microorganisms, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Bacillus cereus, Salmonella enterica, and Candida albicans. medchemexpress.comnih.govresearchgate.net

By breaking down the biofilm structure, (Z)-2-decenoic acid makes the resident bacteria more susceptible to conventional antimicrobial agents. nih.govmdpi.com Co-exposure of biofilms to (Z)-2-decenoic acid and antibiotics has been shown to significantly enhance the killing efficacy of the antibiotics. mdpi.com For example, combining it with tobramycin (B1681333) or ciprofloxacin (B1669076) against P. aeruginosa biofilms resulted in a greater than 1.5-log increase in killing compared to treatment with the antibiotics alone. mdpi.com Similarly, combined treatments with disinfectants or antibiotics led to an approximate 80% reduction in biofilm biomass formed by common food pathogens. researchgate.net This effect is crucial in clinical settings, such as in the case of catheter-associated urinary tract infections (CAUTIs), where combined treatments have been shown to reduce biofilm biomass by at least 78% and kill most of the remaining attached cells. nih.gov

The synergistic or additive effects of (Z)-2-decenoic acid have been documented with a range of conventional antimicrobial and disinfectant agents. frontiersin.org These combinations often allow for lower concentrations of the agents to be effective, which can be clinically advantageous. nih.gov

Chlorhexidine (B1668724): In the context of dental plaque, which is a complex biofilm, (Z)-2-decenoic acid has been shown to boost the action of chlorhexidine (CHX). nih.gov A combination of 310 nM (Z)-2-decenoic acid and a low concentration of CHX (0.04%) resulted in the significant removal of dual-species biofilms of Streptococcus mutans and Candida albicans. nih.gov

Hydrogen Peroxide and Peracetic Acid: When combined with disinfectants commonly used in the food industry, (Z)-2-decenoic acid enhances their ability to remove pre-established biofilms. researchgate.netnih.gov Combinational treatments with hydrogen peroxide and peracetic acid led to a significant reduction in biofilm biomass of food-related bacteria like S. aureus, B. cereus, S. enterica, and E. coli. researchgate.netnih.gov Studies on the sporicidal activity of hydrogen peroxide and peracetic acid combinations have confirmed a synergistic effect, where hydrogen peroxide compromises the protective spore coat, allowing for better penetration of peracetic acid. nih.govscispace.com

Antibiotics: (Z)-2-decenoic acid demonstrates additive and synergistic effects with several classes of antibiotics against both Gram-positive and Gram-negative bacteria. researchgate.netfrontiersin.org This potentiation can revert antibiotic tolerance and increase the susceptibility of bacteria within biofilms. frontiersin.orgnih.gov

The table below summarizes the observed synergistic and additive effects of (Z)-2-decenoic acid with various antibiotics against different bacterial strains.

| Antibiotic | Target Organism(s) | Observed Effect | Reference(s) |

| Amikacin | S. aureus, P. aeruginosa | Additive & Synergistic | frontiersin.org, researchgate.net |

| Ceftazidime (B193861) | S. aureus, P. aeruginosa | Additive & Synergistic | researchgate.net, mdpi.com |

| Ciprofloxacin | P. aeruginosa, E. coli, K. pneumoniae | Enhanced Killing, Synergistic | mdpi.com, nih.gov, frontiersin.org, nih.gov |

| Gentamicin | S. aureus | Synergistic | mdpi.com |

| Tetracycline | S. aureus, P. aeruginosa | Additive & Synergistic | nih.gov, frontiersin.org, researchgate.net |

| Tobramycin | P. aeruginosa | Enhanced Killing, Synergistic | mdpi.com, frontiersin.org, mdpi.com |

Impact on Antimicrobial Resistance and Tolerance

A significant challenge in treating infections is the phenomenon of antimicrobial tolerance, where a subpopulation of bacteria, known as persister cells, survive lethal antibiotic concentrations despite having no genetic resistance. nih.gov These dormant cells are a key factor in the recalcitrance of chronic biofilm infections. nih.gov

(Z)-2-decenoic acid has been shown to effectively counter this tolerance. nih.govmdpi.com It induces persister cells to revert from a dormant, protected state to a metabolically active one. researchgate.netnih.gov This "reanimation" of persister cells makes them susceptible to conventional antibiotics that target active cellular processes. nih.gov For instance, the addition of (Z)-2-decenoic acid to persister cells of P. aeruginosa and E. coli significantly reduced their tolerance to ciprofloxacin. nih.gov By stimulating the metabolic activity of these cells, (Z)-2-decenoic acid enhances the efficacy of aminoglycosides, which require an active metabolism to permeate the bacterial membrane. nih.gov

This action is crucial for overcoming the innate tolerance of biofilms to antimicrobial treatments. researchgate.net By promoting a transition to a planktonic phenotype and awakening dormant cells, (Z)-2-decenoic acid may reduce the likelihood of resistance development, as bacteria are cleared more effectively and the selective pressure for resistance mutations is lessened. mdpi.comfrontiersin.org

Antagonistic Interactions with Other Stressors

While (Z)-2-decenoic acid predominantly exhibits synergistic or additive effects with many antimicrobial agents, the nature of its interaction can vary. The provided search results focus heavily on the beneficial, synergistic interactions of (Z)-2-decenoic acid, particularly in the context of biofilm dispersal and enhanced antibiotic efficacy. mdpi.comresearchgate.netresearchgate.netfrontiersin.org For example, when combined with disinfectants such as hydrogen peroxide and peracetic acid, (Z)-2-decenoic acid leads to a significant reduction in biofilm biomass, indicating a cooperative effect. researchgate.net The prompt's suggestion of an antagonistic interaction with sodium hypochlorite (B82951) is not substantiated by the provided search results; instead, the evidence points towards synergy with other oxidizing agents. researchgate.netnih.gov

Z 2 Decenoic Acid in Mixed Species Microbial Communities

Effects on Bacterial-Fungal Co-biofilms (e.g., Candida albicans and Streptococcus mutans)

The interplay between Candida albicans and Streptococcus mutans is of significant clinical interest, as their co-existence in biofilms, such as dental plaque, can lead to enhanced virulence and pathogenicity. frontiersin.orgnih.gov Research has shown that (Z)-2-decenoic acid can disrupt these complex communities.

A study investigating the impact of (Z)-2-decenoic acid on biofilms of C. albicans and S. mutans found that it could induce dispersion in single-species biofilms of both microorganisms. nih.gov When pre-established biofilms were treated with 310 nM of (Z)-2-decenoic acid, there was an approximate twofold increase in the number of planktonic cells for both S. mutans and C. albicans, indicating a shift from a sessile to a free-floating state. nih.gov

Furthermore, the combination of (Z)-2-decenoic acid with the antiseptic chlorhexidine (B1668724) has been shown to be effective in removing dual-species biofilms of these two organisms. nih.gov A low concentration of chlorhexidine (0.04%) combined with 310 nM of (Z)-2-decenoic acid resulted in a significant removal of the mixed biofilm from surfaces. nih.gov This suggests a synergistic relationship where the anti-biofilm properties of (Z)-2-decenoic acid enhance the efficacy of conventional antimicrobial agents. nih.gov

(Z)-2-decenoic acid has also been observed to induce a dispersion response in a wide range of other Gram-positive and Gram-negative bacteria, as well as in yeast. nih.gov This broad-spectrum activity highlights its potential as a biofilm control agent in various microbial communities. nih.gov

Interactive Data Table: Effect of (Z)-2-Decenoic Acid on C. albicans and S. mutans Biofilms

| Compound | Organism(s) | Concentration | Effect | Source |

|---|---|---|---|---|

| (Z)-2-Decenoic Acid | S. mutans | 310 nM | ~2-fold increase in planktonic cells (dispersion) | nih.gov |

| (Z)-2-Decenoic Acid | C. albicans | 310 nM | ~2-fold increase in planktonic cells (dispersion) | nih.gov |

| (Z)-2-Decenoic Acid + Chlorhexidine | S. mutans & C. albicans dual-species | 310 nM + 0.04% | Significant removal of dual-species biofilm | nih.gov |

Advanced Research Methodologies for Studying Z 2 Decenoic Acid

Spectroscopic and Imaging Techniques (e.g., Confocal Laser Scanning Microscopy (CLSM), Scanning Electron Microscopy (SEM))

Spectroscopic and advanced imaging techniques are indispensable for visualizing the structural effects of (Z)-2-decenoic acid on microbial communities.

Confocal Laser Scanning Microscopy (CLSM): This high-resolution imaging technique is used to observe the three-dimensional structure of biofilms in a hydrated state. In studies involving (Z)-2-decenoic acid, CLSM has been employed to analyze changes in biofilm architecture, such as thickness and biomass, after treatment with the fatty acid. For instance, CLSM imaging of Pseudomonas aeruginosa biofilms grown in the presence of varying concentrations of (Z)-2-decenoic acid revealed its impact on biofilm development. nih.govnih.gov Often, bacteria are genetically tagged with fluorescent proteins (like Green Fluorescent Protein, GFP) to allow for visualization. nih.govresearchgate.net This method provides clear, quantitative data on how the compound induces biofilm dispersion and alters its structure. nih.govresearchgate.net

Scanning Electron Microscopy (SEM): SEM provides detailed surface topography of biological samples. In the context of (Z)-2-decenoic acid research, SEM is used to examine the fine details of biofilm morphology and bacterial attachment to surfaces. nih.gov It can reveal how the compound affects cell aggregation and the extracellular matrix, offering insights into the physical mechanisms of biofilm inhibition and dispersal. nih.gov

Gene Expression Analysis (e.g., RNA-Seq)

To understand the molecular pathways regulated by (Z)-2-decenoic acid, researchers employ powerful gene expression analysis tools.

RNA-Seq and Microarray Techniques: These high-throughput methods are used to obtain a global view of the genetic response to (Z)-2-decenoic acid. Studies on Pseudomonas aeruginosa have utilized microarray analysis to identify the genes and signaling networks affected by this molecule. nih.govnih.gov The results show that (Z)-2-decenoic acid regulates a large number of genes involved in various cellular processes, including motility, chemotaxis, extracellular polymeric substance (EPS) synthesis, and virulence. nih.gov This transcriptomic approach is fundamental to dissecting the compound's signaling cascade. nih.govnih.gov

Genetic Manipulation and Mutagenesis Studies

Genetic engineering and the creation of mutant strains are critical for identifying the components of the (Z)-2-decenoic acid signaling pathway.

Mutagenesis: By creating and studying bacterial mutants, researchers can identify the genes responsible for the production and perception of (Z)-2-decenoic acid. A key finding from such studies is the identification of the dspI gene (a PA0745 ortholog) in Pseudomonas aeruginosa, which is required for the synthesis of (Z)-2-decenoic acid. nih.gov Comparing wild-type strains with these mutants helps to confirm the specific role of the fatty acid in processes like biofilm dispersion.

Biochemical Assays for Enzyme Activity and Protein-Ligand Interactions

Biochemical assays are essential for characterizing the enzymes involved in the synthesis of (Z)-2-decenoic acid and its interactions with target proteins.

Enzyme Assays: The synthesis of (Z)-2-decenoic acid involves enzymatic activity. For example, the protein DspI, required for its production, is a putative enoyl-coenzyme A hydratase. nih.gov Assays measuring the activity of such enzymes are used to understand the biosynthetic pathway. Furthermore, studies on the biosynthesis of related compounds like 10-hydroxy-2-decenoic acid involve whole-cell catalysis systems where enzyme efficiency is a key parameter. nih.gov

Protein-Ligand Interaction Studies: Understanding how (Z)-2-decenoic acid interacts with cellular receptors or target proteins is crucial. Techniques like mass spectrometry can be used to study dynamic protein-ligand interactions. nih.gov Molecular docking simulations are also employed to predict the binding modes between (Z)-2-decenoic acid or its analogs and target proteins, providing insights into the structural basis of its activity. researchgate.netnih.gov

Biofilm Quantification Methods (e.g., CFU counts, Crystal Violet Staining, Digital Image Analysis, LIVE/DEAD Staining)

A variety of methods are used to quantify the effect of (Z)-2-decenoic acid on biofilms, providing measurable data on its efficacy.

Colony-Forming Unit (CFU) Counts: This classic microbiological technique is used to determine the number of viable bacteria. In studies with (Z)-2-decenoic acid, CFU counts are performed on both planktonic (free-swimming) cells and cells detached from biofilms to measure the compound's dispersal-inducing activity. microbiologyresearch.orgnih.gov

Crystal Violet (CV) Staining: CV staining is a simple and widely used method for quantifying total biofilm biomass. sigmaaldrich.cnnih.govspringernature.com The dye stains the cells and extracellular matrix, and after solubilization, the absorbance is measured to estimate the amount of biofilm. researchgate.netresearchgate.net This method has been used to evaluate the ability of (Z)-2-decenoic acid to remove pre-established biofilms. microbiologyresearch.orgnih.gov

Digital Image Analysis: When combined with microscopy (like CLSM or fluorescence microscopy), digital image analysis software (e.g., ImageJ) allows for the quantification of biofilm properties such as surface area coverage, thickness, and biomass from images. nih.govnih.gov

LIVE/DEAD Staining: This fluorescence-based assay uses two dyes to differentiate between viable cells (with intact membranes) and non-viable cells (with compromised membranes). It is used to assess the viability of bacteria within biofilms following treatment with (Z)-2-decenoic acid, often in combination with antibiotics, to see if the treatment kills the biofilm cells or merely disperses them. microbiologyresearch.orgnih.govnih.gov

Table 1: Biofilm Quantification Methods for (Z)-2-Decenoic Acid Studies

| Method | Principle | Information Gained | Typical Application |

|---|---|---|---|

| CFU Counts | Measures the number of viable bacterial cells capable of forming colonies on solid media. | Viable cell count in planktonic or dispersed biofilm populations. | Quantifying biofilm dispersal. microbiologyresearch.orgnih.gov |

| Crystal Violet Staining | A basic dye that stains both cells and extracellular matrix components. | Total biofilm biomass. | Assessing overall biofilm inhibition or removal. microbiologyresearch.orgnih.gov |

| Digital Image Analysis | Software-based analysis of microscopic images. | Surface area, thickness, volume, and structural parameters of biofilms. | Detailed structural analysis of biofilms treated with the compound. nih.gov |

| LIVE/DEAD Staining | A two-color fluorescence assay distinguishing between cells with intact and damaged membranes. | Ratio of live to dead cells within a biofilm. | Evaluating the bactericidal effect of combined treatments. microbiologyresearch.orgnih.govnih.gov |

In Vitro and In Vivo Model Systems for Infection Research (e.g., Murine Models, Catheter-Associated Biofilms, Membrane Bioreactors, Wound Healing Models)

To assess the relevance of (Z)-2-decenoic acid in more complex environments, researchers utilize a range of in vitro and in vivo models that mimic real-world conditions.

Murine Models: Animal models, such as mice, are used to study the efficacy of (Z)-2-decenoic acid in a living organism. These include models for chronic skin infections and wound healing, where the compound's ability to prevent or treat biofilm-associated infections can be evaluated. dntb.gov.uansf.govmdpi.com

Catheter-Associated Biofilms: Urinary catheters provide an ideal surface for biofilm formation, leading to common infections. microbiologyresearch.orgresearchgate.net In vitro models using catheter materials are used to test the ability of (Z)-2-decenoic acid to prevent biofilm formation and disperse pre-formed biofilms of relevant pathogens like Escherichia coli and Klebsiella pneumoniae. microbiologyresearch.orgnih.gov

Membrane Bioreactors (MBRs): In industrial settings like wastewater treatment, biofouling of membranes in MBRs is a significant issue. Lab-scale MBRs are used as a model system to investigate the potential of (Z)-2-decenoic acid to mitigate biofouling by reducing biofilm formation on membranes. nih.govmdpi.comfrontiersin.org

Wound Healing Models: In vitro and in vivo wound healing models are used to study infections in the context of tissue repair. nsf.govmdpi.comnih.gov Materials like electrospun chitosan (B1678972) membranes loaded with (Z)-2-decenoic acid are tested in these models to assess their dual function of promoting healing while preventing bacterial infection. nih.govnsf.gov

Derivatives and Analogs of Z 2 Decenoic Acid

Structure-Activity Relationship Studies

The biological and chemical activities of decenoic acid derivatives are intrinsically linked to their molecular structure, including the configuration of the double bond, the length of the carbon chain, and the presence of functional groups. mdpi.com

Geometric Isomerism: The geometry of the double bond at the C-2 position is critical. The (Z)-isomer, or cis-2-decenoic acid, is known to induce the dispersion of biofilms in a variety of gram-negative and gram-positive bacteria. medchemexpress.comxcessbio.com Its geometric isomer, trans-2-decenoic acid, also demonstrates biological activity, including the ability to stimulate nerve cell regeneration and inhibit the growth of the fungus Candida albicans. wikipedia.org

Functional Group Modification: The addition of functional groups to the decenoic acid backbone creates derivatives with distinct properties. For instance, derivatives such as 9-hydroxy-trans-2-decenoic acid and 9-oxo-trans-2-decenoic acid are key pheromones produced by queen bees, indicating that modifications at the opposite end of the carbon chain (the 9-position) are crucial for this specific insect-signaling function. wikipedia.org

Polymer Conjugation: When used to modify polymers like chitosan (B1678972), 2-decenoic acid alters the material's properties. Acylation of chitosan with 2-decenoic acid increases the hydrophobicity of the resulting biomaterial. nih.govmdpi.com This increased hydrophobicity is associated with a reduced capacity for bacterial attachment, a key step in biofilm formation. nih.govmdpi.com The presence of the trans-unsaturation point in 2-decenoic acid appears to make the carbonyl group more accessible for reaction compared to its saturated counterpart, decanoic acid, leading to a higher degree of substitution on the chitosan membrane. mdpi.com This highlights how the unsaturated bond influences its reactivity as a modifying agent.

Synthesis and Characterization of Modified (Z)-2-Decenoic Acid Compounds

The chemical modification of (Z)-2-decenoic acid and its isomers allows for the creation of novel compounds and materials. A primary example is the synthesis of an acyl chloride derivative for use in acylation reactions, particularly for modifying biomaterials like chitosan.

A key synthetic intermediate, 2-decenoyl chloride , which is not commercially available, can be synthesized from 2-decenoic acid. nih.govmdpi.com The process involves a reflux reaction with thionyl chloride. nih.gov This newly synthesized acyl chloride serves as a reactive agent to functionalize other molecules.

One significant application is the acylation of electrospun chitosan membranes. nih.govmdpi.comnih.gov This modification stabilizes the chitosan nanofibers in aqueous solutions and imparts new physicochemical properties. nih.govnih.gov

Table 1: Synthesis of 2-Decenoyl Chloride and Chitosan Acylation

| Reaction Step | Reactants | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Acyl Chloride Synthesis | 2-decenoic acid, Thionyl chloride | Reflux reaction in a three-neck round bottom flask connected to a condenser system. | 2-decenoyl chloride | nih.gov |

| Chitosan Modification | Electrospun chitosan membranes, 2-decenoyl chloride | Acylation reaction carried out in pyridine. | 2-decenoic acid-modified chitosan membrane | nih.govmdpi.com |

The resulting modified chitosan membranes are thoroughly characterized to confirm the success of the modification and to understand their new properties.

Table 2: Characterization of 2-Decenoic Acid-Modified Chitosan Nanofibers

| Analysis Technique | Finding | Reference |

|---|---|---|

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the acylation through the presence of ester bonds and acyl chains. | nsf.gov |

| Scanning Electron Microscopy (SEM) | Shows that acylation stabilizes nanofibers in aqueous media without significant swelling of fibers. | nih.govnih.gov |

| Contact Angle Measurement | Demonstrates an increase in the hydrophobicity of the membranes after modification. | nih.govnih.gov |

| Thermogravimetric Analysis (TGA) | Used to assess the thermal stability of the modified polymer. | nih.govnih.gov |

These studies show that custom-synthesized derivatives like 2-decenoyl chloride can successfully functionalize biomaterials, imparting beneficial properties such as reduced bacterial attachment while maintaining structural integrity. nih.govmdpi.com

Biotechnological Production of (Z)-2-Decenoic Acid and Analogs

While chemical synthesis is a viable route, biotechnological production using engineered microorganisms offers an environmentally friendly and highly specific alternative. researchgate.net Research has focused heavily on the biocatalytic synthesis of trans-2-decenoic acid and its hydroxylated analog, 10-hydroxy-2-decenoic acid (10-HDA), using engineered Escherichia coli. mdpi.comnih.govresearchgate.net

The production is typically achieved through a whole-cell catalysis system that modifies the native β-oxidation pathway of the bacterium. mdpi.comresearchgate.net

Key steps in the biocatalytic process include:

Substrate Activation and Conversion: Decanoic acid is used as the initial substrate. It is converted to trans-2-decenoic acid through a three-enzyme cascade. researchgate.net This involves the overexpression of specific enzymes to channel the substrate through the desired pathway. mdpi.comresearchgate.net

Pathway Optimization: To prevent the degradation of the product and increase yield, key genes in the competing β-oxidation pathway (such as fadB, fadJ, and fadR) are knocked out. researchgate.net

Analog Synthesis: The produced trans-2-decenoic acid can be further converted into the valuable analog 10-HDA by introducing a P450 terminal hydroxylase enzyme. nih.govresearchgate.net

Yield Improvement: Strategies to enhance production include optimizing fermentation conditions (e.g., temperature, inducer concentration) and employing technologies like cell permeabilization and transporter protein overexpression to facilitate substrate uptake and product export. mdpi.comresearchgate.netnih.gov

Under optimized fermentation conditions, the production of trans-2-decenoic acid has been reported to reach up to 1.982 g/L. mdpi.comresearchgate.net

Table 3: Biotechnological Production of trans-2-Decenoic Acid and 10-Hydroxy-2-decenoic acid (10-HDA)

| Process | Host Organism | Key Genetic Modifications | Substrate | Product | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Synthesis of trans-2-Decenoic Acid | Engineered E. coli | Overexpression: fadD (acyl-CoA synthetase), fadE (acyl-CoA dehydrogenase), ydiI (acyl-CoA thioesterase). Knockout: fadB, fadJ, fadR. | Decanoic Acid | trans-2-Decenoic Acid | 1.982 ± 0.110 g/L | mdpi.comresearchgate.netresearchgate.net |

| Synthesis of 10-HDA | Engineered E. coli | Introduction of a P450 terminal hydroxylase (CYP153A33-CPRBM3). | trans-2-Decenoic Acid | 10-Hydroxy-2-decenoic acid (10-HDA) | 525.1 mg/L | nih.govresearchgate.net |

Future Research Directions and Translational Perspectives for Z 2 Decenoic Acid

Elucidation of Remaining Unknown Signaling Mechanisms

While (Z)-2-decenoic acid is known to be a potent inducer of biofilm dispersion, the complete signaling pathways it governs are not yet fully understood. mdpi.comnih.gov Research has shown that its effects are not due to toxicity but rather to a sophisticated cell-to-cell communication mechanism. nih.gov Future investigations are critical to map out the entire signal transduction cascade, from receptor binding to the ultimate physiological response.

Microarray studies have revealed that (Z)-2-decenoic acid regulates a vast network of genes in P. aeruginosa. nih.gov One analysis identified 666 differentially expressed genes in its presence, affecting pathways related to motility, metabolic activity, virulence, and persistence. nih.gov These genes control functions such as cell attachment, the TCA cycle, extracellular polymeric substance (EPS) synthesis, and iron uptake. mdpi.comnih.gov Despite this broad understanding, the specific molecular switches and regulatory proteins that orchestrate these changes remain largely uncharacterized. mdpi.com

Recent groundbreaking research has identified the long-chain fatty acid-CoA ligase FadD1 as a potential receptor for (Z)-2-decenoic acid in P. aeruginosa. biorxiv.org It is proposed that the molecule binds to FadD1, which then acts as a global transcriptional regulator, influencing the expression of numerous target genes. biorxiv.org This discovery is a significant step forward, but further research is needed to:

Confirm and detail the interaction between (Z)-2-decenoic acid and FadD1.

Identify the full range of genes and operons that FadD1 regulates upon binding the signal.

Discover downstream components of the signaling cascade that translate the initial signal into specific cellular actions.

Investigate whether similar receptor systems exist in other bacterial species and in yeast, given the molecule's cross-kingdom activity. mdpi.com

A deeper understanding of these mechanisms will be instrumental in harnessing the full potential of (Z)-2-decenoic acid for targeted applications. researchgate.net

Development of Novel Therapeutic Strategies Targeting Biofilms and Virulence

Bacterial biofilms are a major cause of chronic infections and are notoriously resistant to conventional antibiotics. mdpi.commdpi.com (Z)-2-Decenoic acid presents a promising foundation for new therapeutic strategies aimed at combating these persistent infections. nih.gov Its utility lies in three distinct but complementary mechanisms: preventing biofilm formation, dispersing established biofilms, and reverting dormant "persister" cells to an antibiotic-susceptible state. mdpi.comnih.gov

Research has demonstrated that (Z)-2-decenoic acid can enhance the efficacy of existing antibiotics. nih.govaustinpublishinggroup.com When used in combination with antimicrobial agents like tobramycin (B1681333) or ciprofloxacin (B1669076), it significantly increases their ability to kill bacteria within a biofilm. mdpi.comnih.gov One proposed mechanism for this synergy is that (Z)-2-decenoic acid increases the permeability of the bacterial cell membrane, allowing greater uptake of the antibiotic. austinpublishinggroup.com Furthermore, it can awaken metabolically dormant persister cells, which are a key reason for the failure of many antibiotic treatments. nih.gov By stimulating their metabolic activity, (Z)-2-decenoic acid makes these cells vulnerable to drugs that target active cellular processes. nih.gov

Future therapeutic development should focus on:

Adjunctive Therapies: Designing treatments where (Z)-2-decenoic acid is co-administered with traditional antibiotics to treat biofilm-associated infections such as those in cystic fibrosis patients, on medical implants, and in chronic wounds. mdpi.comnih.gov

Broad-Spectrum Applications: Leveraging its effectiveness against a wide array of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus (including MRSA), Escherichia coli, Klebsiella pneumoniae, and Bacillus subtilis, as well as the fungus Candida albicans. mdpi.comtaylorandfrancis.com

Drug Delivery Systems: Creating methods for localized delivery, such as incorporating (Z)-2-decenoic acid into coatings for medical implants or formulating it into sponges and hydrogels for direct application to wound sites. nih.gov

Stable Analogs: Synthesizing more stable chemical analogs of (Z)-2-decenoic acid that retain or enhance its bioactivity while being less prone to degradation, ensuring a sustained effect. frontiersin.org

Table 1: Effects of (Z)-2-Decenoic Acid on Pathogenic Microorganisms

| Microorganism | Observed Effect | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Induces biofilm dispersion; Reverts persister cells; Enhances antibiotic efficacy. | Treatment of cystic fibrosis lung infections, burn wound infections. | mdpi.comnih.govmdpi.com |

| Staphylococcus aureus (MRSA) | Inhibits biofilm formation; Reduces viability in biofilms when combined with antibiotics. | Prevention and treatment of implant-associated and skin infections. | mdpi.comnih.gov |

| Escherichia coli | Induces biofilm dispersion; Enhances antibiotic efficacy. | Treatment of urinary tract infections and food-related contaminations. | mdpi.complos.org |

| Candida albicans | Induces biofilm dispersion. | Treatment of fungal biofilm infections on medical devices. | mdpi.comnih.gov |

| Mixed-Species Biofilms | Prevents biofilm formation (E. coli & K. pneumoniae); Disperses biofilms. | Broad-spectrum anti-biofilm strategies. | mdpi.com |

Applications in Biofouling Mitigation beyond Medical Contexts (e.g., Membrane Bioreactors)

Biofouling, the accumulation of microorganisms on surfaces, is a significant problem in various industrial settings, particularly in membrane-based water treatment systems like membrane bioreactors (MBRs). nih.gov Biofilms on membranes reduce efficiency, increase energy costs, and shorten membrane lifespan. frontiersin.org (Z)-2-decenoic acid offers a promising biological approach to control this issue. mdpi.com

Future research in this area should explore:

Optimized Dosing Strategies: Determining the most effective concentrations and delivery methods for different MBR systems and operating conditions. mdpi.com

Synergistic Cleaning Regimens: Investigating the combined use of (Z)-2-decenoic acid with conventional cleaning agents, such as sodium hypochlorite (B82951), to create more efficient backwashing and cleaning protocols. mdpi.com

Long-Term Effects: Assessing the long-term impact on the microbial community structure and function within bioreactors to ensure that it does not negatively affect the wastewater treatment process. nih.gov

Broader Industrial Applications: Expanding its use to other industries plagued by biofouling, such as food processing, paper manufacturing, and marine infrastructure. plos.org

Table 2: Impact of (Z)-2-Decenoic Acid on Membrane Bioreactor (MBR) Performance

| Parameter | Effect of (Z)-2-Decenoic Acid Addition | Significance | Reference |

|---|---|---|---|

| Biofilm Biomass | Significant reduction in total biomass on membrane surfaces. | Reduces membrane clogging and improves filtration efficiency. | nih.govfrontiersin.org |

| Biofilm Structure | Results in thinner, less dense, and more dispersed biofilms. | Easier removal of fouling layer during cleaning cycles. | nih.govfrontiersin.org |

| Extracellular Polymeric Substances (EPS) | Decreases total EPS, particularly polysaccharides. | Weakens biofilm structural integrity. | frontiersin.org |

| Operational Lifespan | Extended MBR operational time between cleanings by up to 56%. | Reduces maintenance downtime and operational costs. | nih.gov |

Exploration of (Z)-2-Decenoic Acid in Plant Pathology and Agriculture

The potential for (Z)-2-decenoic acid in agriculture and plant protection remains a largely untapped area of research. Its known anti-biofilm capabilities are highly relevant because many plant pathogens rely on biofilm formation to colonize host plants and cause disease. The structural similarity of (Z)-2-decenoic acid to other diffusible signal factor (DSF) molecules active in plant pathogens suggests a strong possibility for cross-activity. nih.govresearchgate.net For instance, the first DSF molecule described was from the plant pathogen Xanthomonas campestris. nih.govresearchgate.net

While direct studies on (Z)-2-decenoic acid against plant diseases are scarce, research on other medium-chain fatty acids provides a compelling rationale for its investigation. For example, 2E,4E-Decadienoic acid, another ten-carbon fatty acid, has been shown to have potent antimicrobial activity against the oomycete Phytophthora nicotianae, which causes black shank disease in tobacco. nih.gov This suggests that fatty acids of this class can be effective plant protection agents.

Future research should focus on:

Screening against Plant Pathogens: Evaluating the efficacy of (Z)-2-decenoic acid against a range of bacterial and fungal plant pathogens known to form biofilms, such as Pseudomonas syringae (bacterial speck), Xanthomonas species (bacterial spot and blight), and Fusarium species (vascular wilt).

Disruption of Pathogen Virulence: Investigating whether (Z)-2-decenoic acid can interfere with pathogen quorum sensing and virulence factor production, thereby reducing their ability to cause disease without directly killing them, which could reduce the selective pressure for resistance.

Formulation for Agricultural Use: Developing stable formulations suitable for application in the field, such as seed treatments, soil drenches, or foliar sprays.

Interaction with Plant Defenses: Studying how (Z)-2-decenoic acid interacts with the plant's own immune system, and whether it could act as an elicitor to prime plants for enhanced defense against pathogens. mdpi.com

Investigations into Additional Biological Roles in Higher Organisms (e.g., Pheromone Signaling, Physiological Functions in Vertebrates)

The role of (Z)-2-decenoic acid is well-established in the microbial world, but its potential functions in higher organisms are almost completely unknown. Other isomers and derivatives of decenoic acid are known to have significant biological roles in insects and vertebrates, providing a strong rationale for exploring the activity of the (Z)-2 isomer.

A prominent example is 9-oxo-2-decenoic acid, a major component of the queen bee's mandibular pheromone (queen substance). This molecule is critical for maintaining social order within the honeybee colony, attracting drones for mating, and suppressing ovary development in worker bees. The fact that a closely related molecule acts as a powerful pheromone suggests that (Z)-2-decenoic acid could have undiscovered roles in insect communication.

In vertebrates, derivatives of decenoic acid have shown therapeutic potential. Studies on trans-2-decenoic acid ethyl ester (DAEE) have revealed neuroprotective effects. In rat and mouse models, DAEE was found to promote functional recovery after spinal cord injury and cerebral infarction. nih.govnih.gov It appears to elicit neurotrophin-like signals, suggesting it can support neuronal survival and function. nih.gov

This prompts future investigations into whether (Z)-2-decenoic acid itself possesses similar or novel functions:

Pheromone Screening: Testing (Z)-2-decenoic acid for pheromonal activity in a variety of insect species to determine if it plays a role in mating, aggregation, or alarm signaling.

Vertebrate Physiology: Examining the effects of (Z)-2-decenoic acid on vertebrate cells and systems, particularly its potential impact on the nervous, immune, and endocrine systems.

Neurogenesis and Neuroprotection: Specifically investigating if (Z)-2-decenoic acid can mimic the neurotrophic effects seen with its trans isomer, potentially offering a new therapeutic avenue for neurodegenerative diseases or injury.

Metabolic Signaling: Exploring its role as a potential signaling molecule in mammalian fatty acid metabolism, analogous to its function in bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。